ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate
Overview
Description
Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a chromen-2-one (coumarin) core, which is a significant structure in various natural products and synthetic compounds due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the Propanoate Group: The chromen-2-one core is then subjected to esterification reactions to introduce the ethyl propanoate group.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Lacks the oxopropoxy group, which may result in different biological activities.
Methyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and applications.
Uniqueness
The presence of the oxopropoxy group in this compound distinguishes it from other similar compounds, potentially offering unique biological activities and applications.
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-(3-oxobutan-2-yloxy)chromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-6-24-18(22)10-8-16-11(2)15-7-9-17(25-14(5)13(4)21)12(3)19(15)26-20(16)23/h7,9,14H,6,8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFVCQVAOKEMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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